molecular formula C30H27N3O5S B386934 4-[(E)-({2-[N-(3,4-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE

4-[(E)-({2-[N-(3,4-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE

Cat. No.: B386934
M. Wt: 541.6g/mol
InChI Key: BZZLWMJKXRVCON-AJBULDERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-({2-[N-(3,4-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE is a complex organic compound that belongs to the class of esters. Esters are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its intricate structure, which includes multiple functional groups such as sulfonamides, amides, and esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[N-(3,4-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic aromatic substitution and esterification, which are well-established in industrial chemistry .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[N-(3,4-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler molecules.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different sites of the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(E)-({2-[N-(3,4-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials .

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[N-(3,4-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-({2-[N-(3,4-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential applications. The presence of sulfonamide and amide groups distinguishes it from simpler esters and enhances its potential for biological activity.

Properties

Molecular Formula

C30H27N3O5S

Molecular Weight

541.6g/mol

IUPAC Name

[4-[(E)-[[2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C30H27N3O5S/c1-22-13-16-26(19-23(22)2)33(39(36,37)28-11-7-4-8-12-28)21-29(34)32-31-20-24-14-17-27(18-15-24)38-30(35)25-9-5-3-6-10-25/h3-20H,21H2,1-2H3,(H,32,34)/b31-20+

InChI Key

BZZLWMJKXRVCON-AJBULDERSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C

SMILES

CC1=C(C=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C

Origin of Product

United States

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